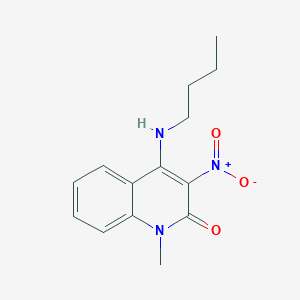
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as BMNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. BMNQ belongs to the class of quinoline derivatives and is known to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antimicrobial properties. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf life. However, there are also some limitations to its use. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone. One area of research could be to further investigate its mechanism of action and to identify its molecular targets. Another area of research could be to explore its potential use as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone could be further studied for its potential use in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone involves the reaction of 4-nitro-1-methylquinolin-2(1H)-one with butylamine. This reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product. The purity of the product can be improved by further purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.
Propiedades
IUPAC Name |
4-(butylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-4-9-15-12-10-7-5-6-8-11(10)16(2)14(18)13(12)17(19)20/h5-8,15H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMRBWVVKZOBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4940607.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)

![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)


![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate](/img/structure/B4940649.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)
![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)